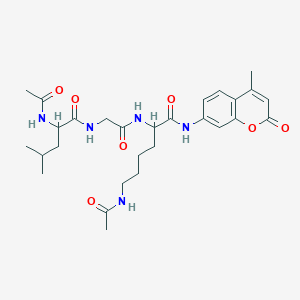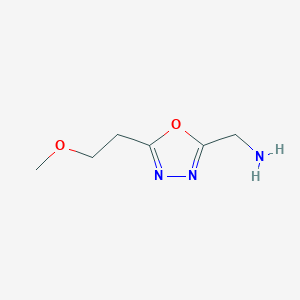![molecular formula C7H5F3O2 B13648014 1-[5-(Trifluoromethyl)furan-2-yl]ethanone](/img/structure/B13648014.png)
1-[5-(Trifluoromethyl)furan-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(trifluoromethyl)furan-2-yl]ethan-1-one is an organic compound with the molecular formula C7H5F3O2 It features a furan ring substituted with a trifluoromethyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the palladium-catalyzed reaction of 5-aryl-2-(trifluoromethyl)furan-3-carbonyl chloride with phenylacetylene . This reaction proceeds under mild conditions and provides a convenient precursor for further functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-[5-(trifluoromethyl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Furanones
Reduction: Alcohol derivatives
Substitution: Various substituted furans depending on the nucleophile used
Scientific Research Applications
1-[5-(trifluoromethyl)furan-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[5-(trifluoromethyl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, where it can modulate the activity of enzymes and receptors by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-yl)ethan-1-one: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(bromoacetyl)benzofuran: Contains a bromoacetyl group instead of a trifluoromethyl group, leading to different applications and reactivity.
Uniqueness
1-[5-(trifluoromethyl)furan-2-yl]ethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity and make it a valuable intermediate in the synthesis of various pharmaceuticals and materials.
Properties
Molecular Formula |
C7H5F3O2 |
|---|---|
Molecular Weight |
178.11 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C7H5F3O2/c1-4(11)5-2-3-6(12-5)7(8,9)10/h2-3H,1H3 |
InChI Key |
UWHUKIXZNHOTBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


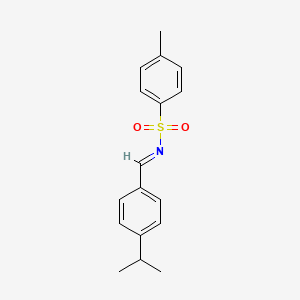
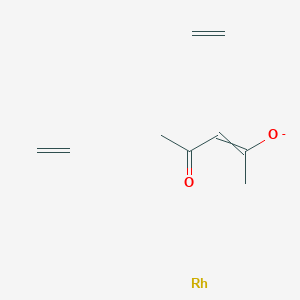
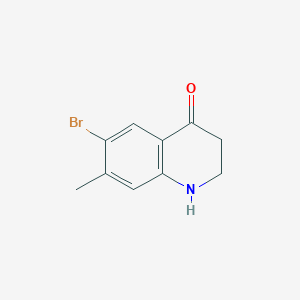
![8-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13647948.png)

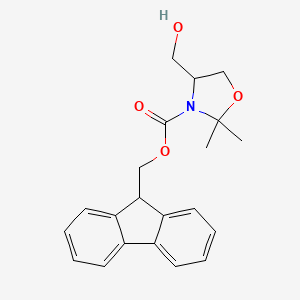

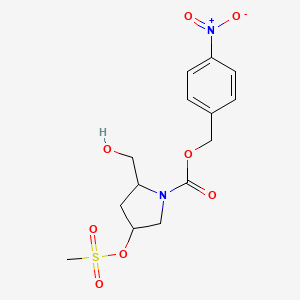

![Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13647987.png)
![3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13647994.png)

